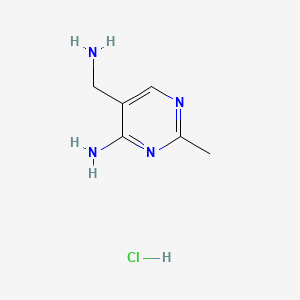

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(aminomethyl)-2-methylpyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2,7H2,1H3,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWNCFCJMYPOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90714124 | |

| Record name | 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90714124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-43-1, 1195-07-9 | |

| Record name | 5-Pyrimidinemethanamine, 4-amino-2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC82633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Aminomethyl)-2-methylpyrimidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90714124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine Hydrochloride: Foundational Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a key heterocyclic intermediate, most notably in the synthesis of Thiamine (Vitamin B1).[1][2][3] Its hydrochloride salt is the common form for handling and storage. While extensive, peer-reviewed literature on its specific advanced applications is sparse, its structural motifs—an aminopyrimidine core—are prevalent in a wide array of pharmacologically active agents.[4][5][6] This guide provides a consolidated overview of its core physicochemical properties, explores the chemical reasoning behind its basicity, and presents generalized, robust protocols for its analytical characterization. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Core Physicochemical and Structural Properties

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride is a crystalline solid.[7] Its structure features a pyrimidine ring substituted with a primary amine at position 4, a methyl group at position 2, and an aminomethyl group at position 5. The hydrochloride salt form enhances stability and improves handling characteristics.

Chemical Structure

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1195-07-9 [m.chemicalbook.com]

Introduction: The Morphinan Challenge and a Biomimetic Breakthrough

An In-Depth Technical Guide to the Grewe Diamine: Discovery, Mechanism, and Application in Morphinan Synthesis

The tetracyclic core of morphine, a structure of profound medicinal importance and synthetic challenge, has captivated chemists for over a century.[1][2] Long before its total synthesis was achieved, the intricate, sterically congested framework of the morphinan alkaloid family presented a formidable obstacle. Early synthetic strategies were often lengthy and low-yielding, exemplified by the first total synthesis by Marshall D. Gates, Jr. in 1952, which, while a landmark achievement, required 31 steps and proceeded in a mere 0.06% overall yield.[3] The central difficulty lay in constructing the C, D, and E rings with the correct stereochemistry onto the existing aromatic A ring.

This guide explores the pivotal discovery by German chemist Rudolf Grewe, whose work fundamentally shifted the strategy for morphinan synthesis. The Grewe cyclization, a powerful acid-catalyzed ring-closure reaction, provided a remarkably efficient and biomimetic route to the morphinan core. This reaction, and the precursor diamines it employs, remains a cornerstone of modern synthetic routes to a vast array of opioids, including analgesics, antitussives, and their antagonists.[3][4] We will delve into the historical context of this discovery, dissect the underlying reaction mechanism, provide a representative synthetic protocol, and discuss its evolution and lasting impact on medicinal chemistry.

The Discovery: Rudolf Grewe's Strategic Cyclization

In 1967, Rudolf Grewe and W. Friedrichsen published their groundbreaking work on the cyclization of benzyl-substituted octahydroisoquinoline derivatives to form the morphinan skeleton.[5] This approach was a departure from previous strategies and was inspired by the proposed biogenesis of morphine in the opium poppy. The key insight was to mimic the natural cyclization of reticuline, forging the crucial C-ring through an intramolecular electrophilic attack on an electron-rich aromatic ring.[3]

The reaction, now known as the Grewe cyclization, demonstrated that a suitably substituted 1-benzyloctahydroisoquinoline could be induced by strong acid to undergo a clean and efficient cyclization, establishing the complete tetracyclic morphinan system in a single, powerful step. This discovery was not merely an incremental improvement; it was a paradigm shift that made the laboratory synthesis of morphinans significantly more practical and is highlighted as the key step in some of the most efficient total syntheses of these alkaloids to date, such as the one developed by Kenner C. Rice.[3][6][7]

The Grewe Cyclization: A Mechanistic Deep Dive

The success of the Grewe cyclization hinges on the generation of a highly reactive intermediate capable of undergoing an otherwise difficult intramolecular electrophilic aromatic substitution. The mechanism is best understood as proceeding through the formation of a "superelectrophile," a dicationic species with immense reactivity.[8]

Causality of Key Mechanistic Steps:

-

Initial Protonation: The reaction is initiated by the protonation of the basic nitrogen atom of the octahydroisoquinoline ring by a strong acid catalyst. This is a standard acid-base reaction.

-

Superelectrophile Formation: In the presence of a strong, concentrated acid like phosphoric acid, a second protonation occurs, this time on the double bond of the cyclohexene ring. This step is crucial and explains the need for harsh acidic conditions. This double protonation generates a dicationic intermediate.[8] The resulting positive charge on the nitrogen atom acts as an electron-withdrawing group, increasing the electrophilicity of the carbocation formed in the cyclohexene ring.

-

Regioselectivity: The protonation of the double bond is regioselective, leading to the formation of a stable tertiary carbocation. This intermediate is a 1,4-dication, which is favored over a 1,3-dication due to electrostatic repulsive effects.[8]

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic A-ring (the benzyl substituent) acts as the nucleophile, attacking the highly electrophilic tertiary carbocation. This is the key bond-forming step that closes the C-ring and forms the complete tetracyclic morphinan skeleton.

-

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the A-ring, yielding the final morphinan product.

This mechanistic pathway is visualized in the diagram below.

Synthetic Protocol & Optimization

The practical application of the Grewe cyclization requires careful control of reaction conditions to maximize the yield of the desired morphinan product and minimize side reactions. One of the most significant improvements to the original procedure is the use of an N-acyl protected starting material, typically N-formyl.[9] This modification prevents unwanted side reactions such as ether cleavage on the aromatic ring and generally leads to higher and more consistent yields.[9]

Representative Experimental Protocol: N-Formyl Dextromethorphan Synthesis

The following protocol is a representative example of an improved Grewe cyclization used in the synthesis of an N-formyl dextromethorphan intermediate.[8]

Objective: To synthesize N-Formyl Dextromethorphan via Grewe cyclization of N-Formyl-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.

Materials & Reagents:

| Reagent | Formula | Molar Mass | Purpose |

| N-Formyl "Octabase" | C₁₈H₂₃NO₂ | 285.38 g/mol | Starting Material |

| Orthophosphoric Acid (85%) | H₃PO₄ | 98.00 g/mol | Acid Catalyst |

| Phosphorus Pentoxide | P₂O₅ | 141.94 g/mol | Dehydrating Agent |

| Toluene | C₇H₈ | 92.14 g/mol | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | Extraction Solvent |

| Sodium Bicarbonate (7% aq.) | NaHCO₃ | 84.01 g/mol | Neutralizing Wash |

Step-by-Step Methodology:

-

Apparatus Setup & Dehydration: In a flask equipped with a Dean-Stark apparatus and under a nitrogen atmosphere, charge orthophosphoric acid (~85% w/w) and toluene. Heat the mixture to reflux to remove water azeotropically.

-

Catalyst Preparation: Cool the reaction mass under nitrogen and carefully charge phosphorus pentoxide. The addition of P₂O₅ creates polyphosphoric acid, a stronger acid and dehydrating agent, which promotes the reaction.

-

Substrate Addition: Slowly add a solution of the N-formyl octabase in an organic solvent to the prepared acid mixture.

-

Reaction: Raise the temperature of the reaction mass and maintain for a specified period to allow for complete cyclization. Reaction progress can be monitored by TLC or HPLC.

-

Quenching & Extraction: Cool the reaction mass and concentrate under vacuum to remove the toluene. Add ethyl acetate to the residue. In a separate flask, prepare chilled water. Slowly and carefully add the ethyl acetate mixture to the chilled water with stirring to quench the reaction.

-

Workup: Allow the layers to settle and separate. Wash the organic layer sequentially with water and a 7% sodium bicarbonate solution to remove residual acid.

-

Isolation: Concentrate the organic layer under vacuum to yield the crude N-formyl dextromethorphan product.

-

Purification: The crude product can be purified by column chromatography or recrystallization as needed.

The overall workflow for this synthesis is depicted below.

Modern Applications and Impact

The Grewe cyclization remains a vital tool in both academic research and industrial-scale synthesis of medicinal compounds. Its primary application is in the production of morphinan-based drugs.

-

Dextromethorphan: A widely used over-the-counter cough suppressant, the synthesis of dextromethorphan often employs the Grewe cyclization as the key step to build the morphinan core.[8][9]

-

Opioid Analgesics & Antagonists: The method provides access to critical intermediates for the synthesis of potent analgesics (like hydromorphone, oxymorphone) and opioid antagonists (like naloxone, naltrexone) which are crucial for treating pain and opioid overdose, respectively.[3]

-

Drug Development: The efficiency of the Grewe cyclization allows for the synthesis of novel morphinan derivatives, enabling researchers to explore the structure-activity relationships (SAR) of this important pharmacological class and develop new drugs with improved efficacy or side-effect profiles.[10][11]

Conclusion

The discovery of the Grewe cyclization was a watershed moment in synthetic organic chemistry. By providing a short, efficient, and biomimetically inspired route to the complex morphinan skeleton, Rudolf Grewe opened the door for the practical and large-scale synthesis of a host of essential medicines. The reaction's elegant mechanism, proceeding through a superelectrophile intermediate, showcases a powerful principle in reaction design. Decades after its initial publication, the Grewe cyclization continues to be a textbook example of a strategic bond formation and a workhorse reaction in the synthesis of pharmaceuticals that impact millions of lives worldwide.

References

-

Sethi, M. K., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chem IJ, 6(1). [Link]

-

Wikipedia. (n.d.). Dextromethorphan. Retrieved from [Link]

-

Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. Retrieved from [Link]

-

Chu, S., et al. (2016). A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. Angewandte Chemie International Edition, 55(46), 14493-14497. [Link]

-

ResearchGate. (n.d.). Grewe cyclization. Retrieved from [Link]

-

Gorbachev, D. (2022). Novel Approaches Towards the Synthesis of Morphinan Derivatives. Nottingham ePrints. [Link]

-

Denmark, S. (n.d.). Synthesis of Morphine Alkaloids. Denmark Group, University of Illinois. [Link]

-

Hudlicky, T., & Claeboe, C. D. (2011). Synthesis of Morphine Alkaloids and Derivatives. The Alkaloids: Chemistry and Biology, 68, 33-66. [Link]

-

Grewe, R., & Friedrichsen, W. (1967). Die Cyclisierung von Octahydro‐isochinolinderivaten durch Morphinan‐Ringschluß. Synthese des Dihydrothebainons. Chemische Berichte, 100(5), 1550-1558. [Link]

-

ResearchGate. (n.d.). Total Synthesis of (-)-Morphine. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Synthesis of (-)-Morphine. Retrieved from [Link]

- Rice, K. C. (1983). U.S. Patent No. 4,368,326. Washington, DC: U.S.

- Schwartz, M. A. (2010). U.S. Patent No. 7,838,677. Washington, DC: U.S.

-

Fossati, E., et al. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. PLOS ONE, 10(4), e0124459. [Link]

-

Asquith, C. R. M., et al. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399. [Link]

-

Noble, A., & MacMillan, D. W. C. (2022). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 144(18), 7967-7985. [Link]

Sources

- 1. A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [The cyclization of octahydro-isoquinoline derivatives through morphine ring closures. Synthesis of dihydrothebaines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 10. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride CAS number 1195-07-9

An In-Depth Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride (CAS 1195-07-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Executive Summary

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known in its free base form as Grewe diamine, is a pivotal heterocyclic amine with profound significance in both biological systems and synthetic chemistry. As the hydrochloride salt (CAS 1195-07-9), it offers improved stability and handling characteristics, making it a crucial starting material and intermediate. This guide provides a comprehensive technical overview, moving from its fundamental physicochemical properties and synthesis to its critical role in the biosynthesis of Vitamin B1 (Thiamine) and its broader applications as a versatile scaffold in medicinal chemistry. We will explore the causality behind its synthetic routes, its specific enzymatic interactions, validated analytical methodologies for its characterization, and essential safety protocols, offering field-proven insights for laboratory and process development applications.

Core Molecular Profile and Physicochemical Properties

This compound is the salt form of a substituted pyrimidine. The core structure, featuring two primary amine groups and a methyl group on the pyrimidine ring, dictates its reactivity and biological function. The hydrochloride salt form enhances its solubility in aqueous media and improves its stability for storage.[1][2]

| Property | Value | Source |

| CAS Number | 1195-07-9 | [1][2][3][4] |

| Molecular Formula | C₆H₁₁ClN₄ | [1][2] |

| Molecular Weight | 174.63 g/mol | [1][2] |

| Appearance | Light Yellow or Off-White to Pale Yellow Solid/Powder | [5][6] |

| Melting Point | 270-272 °C (for the free base) | |

| Solubility | Soluble in water.[6] Slightly soluble in DMSO and Methanol (with heating).[7] | |

| Storage Conditions | Sealed in a dry place at room temperature or -20°C for long-term storage.[1][2][5][7] | |

| IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-amine;hydrochloride | [8][9] |

| SMILES | NC1=NC(C)=NC=C1CN.[H]Cl | [1] |

| InChI | InChI=1S/C6H10N4.ClH/c1-4-9-3-5(2-7)6(8)10-4;/h3H,2,7H2,1H3,(H2,8,9,10);1H | [9] |

Synthesis and Manufacturing: From Benchtop to Industrial Scale

The industrial and laboratory synthesis of this key intermediate is well-established, driven by its necessity for Vitamin B1 production.[10] The choice of synthetic route is often a balance between the cost of starting materials, reaction efficiency, and scalability.

Established Synthetic Pathways

Two primary, scalable processes have been developed, both converging on the common intermediate 4-amino-2-methylpyrimidine-5-carbonitrile before a final reduction step.[11]

-

The Vilsmeier Reagent Approach: This pathway begins with the inexpensive starting material, 2-cyanoacetamide. Reaction with a Vilsmeier reagent forms an enamine, which then undergoes condensation with acetamidine to yield the pyrimidine ring. Subsequent hydrogenation of the nitrile group affords the final product with a good overall yield.[11][12]

-

The Malononitrile Approach: An alternative route uses malononitrile, which is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate.[11] The resulting intermediate, without isolation, is reacted with acetamidine hydrochloride to form the same cyanopyrimidine intermediate, which is then hydrogenated. This method has been reported to achieve an overall yield of 70%.[11]

Advancements in Synthesis: Continuous Flow Technology

More recently, a fully continuous flow synthesis process has been developed.[13] This modern approach offers significant advantages over traditional batch processing, including enhanced safety, dramatically reduced reaction times (from days to minutes), and improved mixing efficiency, resulting in a high-purity product (up to 97%).[13]

Caption: Role in the Thiamine (Vitamin B1) salvage pathway.

Applications in Drug Discovery and Development

Beyond its role in vitamin synthesis, the reactive nature of the pyrimidine scaffold and its amino groups makes this compound a valuable and versatile building block in medicinal chemistry. [8]

-

Scaffold for Compound Libraries: The two primary amino groups provide reactive sites for nucleophilic substitution and condensation reactions, enabling the synthesis of diverse compound libraries for screening against various biological targets. [8]* Antiviral Agents: Derivatives, such as 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles, have demonstrated significant antiviral activity against the tobacco mosaic virus (TMV). [8]* JAK2 Inhibitors: The aminopyrimidine core is a recognized pharmacophore. Recent studies describe the development of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective JAK2 inhibitors for treating myeloproliferative neoplasms. [14]The lead compound in this series, A8, showed an IC₅₀ value of 5 nM for JAK2 kinase and favorable metabolic stability. [14]* Precursor for Bioactive Molecules: The aminomethyl group can be readily modified. For example, conversion to a bromomethyl or chloromethyl group creates a reactive electrophile capable of forming covalent bonds with biological nucleophiles, a strategy used in designing targeted inhibitors. [15]

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is critical for its use in both research and manufacturing. A multi-technique approach is standard for comprehensive characterization. Certified Reference Materials (CRMs) are available and are produced in accordance with ISO 17034 and ISO/IEC 17025 for use in pharmaceutical release testing and method development. [16]

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing purity and quantifying impurities. [8]A typical setup would use a C18 column with a mobile phase of buffer and acetonitrile, coupled with a UV/Vis detector. [17]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the chemical structure. The spectrum is expected to show characteristic peaks corresponding to the methyl protons, the methylene protons of the aminomethyl group, the aromatic proton on the pyrimidine ring, and the amine protons. * Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) provide high sensitivity for detecting and quantifying the compound and any potential impurities, even at trace levels. * Elemental Analysis: Verifies the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the theoretical values. [8]

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [6][18][19]

-

GHS Hazard Classification:

-

Recommended Personal Protective Equipment (PPE):

-

First Aid Measures:

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [18] * In Case of Skin Contact: Wash off immediately with plenty of soap and water. [18] * If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. [18]

-

-

Storage and Disposal:

-

Storage: Store in a well-ventilated, dry place. Keep the container tightly sealed. [1][2][18]For long-term stability, storage at -20°C is often recommended. [5] * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [18]

-

References

-

5-(Aminomethyl)-2-methylpyrimidin-4-amine - LookChem. [Link]

-

This compound CAS#: 1195-07-9. [Link]

-

Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF - ResearchGate. [Link]

-

This compound - MySkinRecipes. [Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 - ACS Publications. [Link]

-

Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. [Link]

-

This compound. [Link]

-

Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. [Link]

-

Thiamine - Wikipedia. [Link]

-

Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed. [Link]

-

4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. [Link]

-

Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS - PubMed. [Link]

Sources

- 1. 1195-07-9|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 1195-07-9 | this compound - Synblock [synblock.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. 5-(Aminomethyl)-2-methylpyrimidin-4-amine|lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiamine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]

- 17. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Role of Grewe Diamine in Thiamine (Vitamin B1) Production

Abstract

Thiamine (Vitamin B1), in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1][2] While organisms like bacteria, fungi, and plants synthesize thiamine de novo through complex enzymatic pathways, the industrial production required for dietary supplements, food fortification, and pharmaceuticals relies on efficient chemical synthesis routes.[1][3] This guide elucidates the pivotal role of a specific intermediate, Grewe diamine, in the large-scale chemical synthesis of thiamine. We will first contextualize its function by outlining the natural biosynthetic pathway, thereby highlighting the divergence and ingenuity of industrial methodologies. Subsequently, we will provide a detailed examination of the synthesis of Grewe diamine and its subsequent condensation to form the thiamine molecule, complete with experimental protocols and comparative analyses. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of thiamine production chemistry.

The Biological Blueprint: Natural Biosynthesis of Thiamine

In virtually all organisms that produce it, thiamine monophosphate (ThMP) is constructed by converging two independently synthesized precursors: a pyrimidine moiety and a thiazole moiety.[4] The biologically active form, thiamine pyrophosphate (TPP), is then typically formed by phosphorylation.[4] It is critical to establish that Grewe diamine is not an intermediate in this natural biosynthetic pathway.

Pyrimidine Moiety Synthesis

The pyrimidine portion, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is generated from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[3] In bacteria, this remarkable rearrangement is catalyzed by the radical SAM enzyme, HMP-P synthase (ThiC).[3] The resulting HMP-P is then phosphorylated by HMP-P kinase (ThiD) to yield the activated HMP-PP.[5]

Thiazole Moiety Synthesis

The thiazole moiety, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P), is formed via a complex oxidative condensation. In bacteria like Bacillus subtilis, the precursors are 1-deoxy-D-xylulose 5-phosphate (DXP), glycine, and cysteine.[6][7] This process requires a suite of enzymes, including ThiG (thiazole synthase), which assembles the components to form the thiazole ring.[6][7] An associated protein, TenI, has been identified as a thiazole tautomerase, which facilitates the aromatization of the thiazole ring, ensuring the product is a better substrate for the subsequent coupling reaction.[4][6][8][9]

Coupling and Final Phosphorylation

The two moieties, HMP-PP and HET-P, are coupled by the enzyme thiamine-phosphate synthase (ThiE) to form thiamine monophosphate (ThMP).[3][4] In most bacteria and eukaryotes, ThMP is then hydrolyzed to thiamine, which is subsequently pyrophosphorylated by thiamine diphosphokinase to yield the active cofactor TPP.[3]

The Industrial Imperative: Chemical Synthesis and the Role of Grewe Diamine

While elegant, the natural biosynthetic pathway is not practical for multi-ton industrial synthesis due to the complexity of enzymes and precursors. Early in the history of vitamin production, competitive and efficient chemical routes were developed. An alternative manufacturing process, notably investigated by Hoffman La Roche, utilized a key pyrimidine intermediate first published in 1937: 5-(aminomethyl)-2-methyl-4-pyrimidinamine, now commonly known as Grewe diamine .[3]

Grewe diamine serves as a stable, readily synthesized pyrimidine building block, perfectly primed for condensation with a thiazole counterpart. Its structure contains the complete pyrimidine ring and the essential aminomethyl group at the C5 position, which will form the methylene bridge linking the two heterocyclic rings of thiamine.

Synthesis of Grewe Diamine

The industrial synthesis of Grewe diamine has been optimized over decades. A common approach involves the hydrolysis of an N-acylated precursor, such as N-(4-amino-2-methyl-pyrimidin-5-yl-methyl)-formamide (N-formyl Grewe diamine).[10] This method provides a high-purity product suitable for pharmaceutical applications.

Condensation to Form Thiamine

The core function of Grewe diamine is its reaction with a suitable thiazole moiety, typically 4-methyl-5-(2-hydroxyethyl)thiazole. This alkylation reaction forms the thiamine molecule, creating the crucial methylene bridge and the quaternary thiazolium salt.[3] This step effectively mimics the coupling function of the ThiE enzyme in nature, but through a direct chemical condensation.

Experimental Methodologies & Protocols

The following protocols are representative of established chemical synthesis routes. They are provided for illustrative purposes and must be adapted and optimized with appropriate laboratory safety measures.

Protocol 1: Synthesis of Grewe Diamine via Hydrolysis

This protocol is based on processes described in the patent literature for hydrolyzing N-formyl Grewe diamine.[10]

Objective: To produce high-purity Grewe diamine.

Materials:

-

N-(4-amino-2-methyl-pyrimidin-5-yl-methyl)-formamide (N-formyl Grewe diamine)

-

Sodium hydroxide (NaOH) solution (e.g., 30% w/w in water)

-

Organic solvent (e.g., 1-butanol)

-

Deionized water

Procedure:

-

Charge a reaction vessel with N-formyl Grewe diamine and 1-butanol.

-

Heat the suspension with stirring to approximately 60-70°C.

-

Slowly add the aqueous NaOH solution to the vessel over 1-2 hours, maintaining the temperature. The hydrolysis reaction is exothermic.

-

After the addition is complete, maintain the reaction at 70°C for an additional 1-2 hours to ensure complete conversion.

-

Cease heating and allow the two phases of the reaction mixture to separate. The upper organic phase contains the Grewe diamine product, while the lower aqueous phase contains sodium formate.

-

Separate the hot organic phase.

-

Cool the organic phase slowly to 0-5°C to induce crystallization of the Grewe diamine.

-

Isolate the crystals by filtration, wash with cold solvent, and dry under vacuum.

Self-Validation: The purity of the resulting Grewe diamine can be confirmed using HPLC and melting point analysis. The absence of the starting N-formyl precursor in the final product indicates complete hydrolysis.

Protocol 2: Synthesis of Thiamine from Grewe Diamine

This protocol describes the condensation step to form thiamine.

Objective: To synthesize thiamine by coupling Grewe diamine with a thiazole precursor.

Materials:

-

Grewe diamine

-

4-methyl-5-(2-hydroxyethyl)thiazole

-

Acid catalyst (e.g., hydrobromic acid or a mixture for salt formation)[3]

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve Grewe diamine in the chosen solvent in a reaction vessel.

-

Add the acid to protonate the reactants and facilitate the reaction.

-

Add 4-methyl-5-(2-hydroxyethyl)thiazole to the mixture.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture to allow the thiamine salt (e.g., thiamine bromide) to crystallize.

-

Filter the crude product, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure thiamine salt.

Self-Validation: The final product should be analyzed by techniques such as NMR and Mass Spectrometry to confirm the structure of thiamine. Quantitative analysis can be performed using the thiochrome method.

Protocol 3: Thiamine Quantification by the Thiochrome Method

This is a classic and reliable method for quantifying thiamine, which relies on its oxidation to a fluorescent derivative.

Objective: To quantify the concentration of synthesized thiamine.

Procedure:

-

Prepare a standard solution of thiamine and a solution of the synthesized sample.

-

To an aliquot of each solution, add an alkaline oxidizing agent (e.g., potassium ferricyanide in NaOH solution). This converts thiamine to the highly fluorescent compound, thiochrome.

-

Extract the thiochrome into an organic solvent (e.g., isobutanol).

-

Measure the fluorescence of the organic layer using a fluorometer (Excitation ~365 nm, Emission ~450 nm).

-

Compare the fluorescence intensity of the sample to that of the standard to determine the thiamine concentration.

Comparative Analysis and Data Summary

The divergence between the natural and industrial pathways is a clear example of optimizing for different environments: the cell versus the chemical reactor.

| Feature | Natural Biosynthesis (e.g., E. coli) | Chemical Synthesis (Grewe Diamine Route) |

| Pyrimidine Source | 5-Aminoimidazole Ribotide (AIR) | Various small molecules (e.g., via acetamidine and nitriles) |

| Key Pyrimidine Interm. | 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) | Grewe Diamine |

| Thiazole Source | DXP, Glycine, Cysteine | Synthesized 4-methyl-5-(2-hydroxyethyl)thiazole |

| Coupling Mechanism | Enzymatic condensation via Thiamine-phosphate synthase (ThiE) | Direct chemical alkylation/condensation |

| Catalysts | A suite of specialized enzymes (ThiC, ThiG, ThiE, etc.) | Acids, bases, and potentially metal catalysts |

| Control & Regulation | Tightly regulated by genetic feedback loops (e.g., TPP riboswitches)[3] | Controlled by reaction conditions (temperature, pressure, concentration) |

| Environment | Aqueous, physiological pH and temperature | Often involves organic solvents, and wider ranges of pH and temperature |

Conclusion

Grewe diamine, while absent from the natural de novo biosynthesis of thiamine, is a cornerstone of its industrial production. Its development represents a triumph of synthetic chemistry, enabling the cost-effective and large-scale manufacturing of a vitamin essential to human health. By serving as a stable and reactive pyrimidine precursor, Grewe diamine streamlines the construction of the final thiamine molecule, bypassing the intricate and sensitive enzymatic machinery of nature. Understanding its synthesis and application is therefore fundamental for professionals involved in pharmaceutical chemistry, nutritional science, and drug development, as it bridges the gap between a biological necessity and its global availability.

References

-

Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

-

Hazra, A., et al. (2011). A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. Journal of the American Chemical Society. Retrieved from [Link]

-

Chatterjee, A., et al. (2011). A missing enzyme in thiamin thiazole biosynthesis: identification of TenI as a thiazole tautomerase. PubMed. Retrieved from [Link]

-

Hazra, A., et al. (2011). A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. ACS Publications. Retrieved from [Link]

-

Begley, T.P., et al. (2008). The biosynthesis of the thiazole phosphate moiety of thiamin (vitamin B1). H1 Connect. Retrieved from [Link]

-

Chatterjee, A., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry. Retrieved from [Link]

-

Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? The AAPS Journal. Retrieved from [Link]

-

Hazra, A., et al. (2011). A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase. ResearchGate. Retrieved from [Link]

-

Pohorecka, M., et al. (2007). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. Cellular & Molecular Biology Letters. Retrieved from [Link]

-

Strobbe, S., et al. (2022). Metabolic engineering provides insight into the regulation of thiamin biosynthesis in plants. Journal of Experimental Botany. Retrieved from [Link]

-

Begley, T.P., et al. (2004). Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). PubMed. Retrieved from [Link]

-

WIPO. (2007). PROCESS FOR THE MANUFACTURE OF A PRECURSOR OF VITAMIN B1. Retrieved from [Link]

-

Chatterjee, A., et al. (2006). The biosynthesis of the thiazole phosphate moiety of thiamin: the sulfur transfer mediated by the sulfur carrier protein ThiS. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). EP0342482A2 - Process for the preparation of pyrimidine derivatives.

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]

-

Roje, S. (2014). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Verstraete, O., et al. (2022). A novel panel of yeast assays for the assessment of thiamin and its biosynthetic intermediates in plant tissues. The Plant Journal. Retrieved from [Link]

-

Leder, I.G. (1962). The Biosynthesis of Thiamine. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Grewe diamine. Retrieved from [Link]

-

Pytka, K., et al. (2007). The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts. PMC. Retrieved from [Link]

-

News-Medical.Net. (2025). Discovery solves 67-year-old biochemical mystery about vitamin B1. Retrieved from [Link]

-

ResearchGate. (2023). Thiamine: overview of history of discovery, mechanism of action, role and deficiency. Retrieved from [Link]

-

Lonsdale, D. (2022). Hiding in Plain Sight: Modern Thiamine Deficiency. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1.

-

Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. Retrieved from [Link]

-

Li, Y., et al. (2024). Genome-Wide Analysis of the Thiamine Biosynthesis Gene Families in Common Bean Reveals Their Crucial Roles Conferring Resistance to Fusarium Wilt. MDPI. Retrieved from [Link]

-

Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PubMed. Retrieved from [Link]

-

Wiley, K. & Gupta, M. (2023). Vitamin B1 (Thiamine) Deficiency. StatPearls. Retrieved from [Link]

-

Li, T., et al. (2021). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications. Retrieved from [Link]

-

New Drug Approvals. (2021). THIAMINE, Vitamin B1. Retrieved from [Link]

Sources

- 1. The genes and enzymes involved in the biosynthesis of thiamin and thiamin diphosphate in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin B1 (Thiamine) Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thiamine - Wikipedia [en.wikipedia.org]

- 4. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Missing Enzyme in Thiamin Thiazole Biosynthesis: Identification of TenI as a Thiazole Tautomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A missing enzyme in thiamin thiazole biosynthesis: identification of TenI as a thiazole tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US20080242863A1 - Process For the Manufacture of a Precursor of Vitamin B1 - Google Patents [patents.google.com]

Chemical structure of 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

An In-depth Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 1195-07-9), a critical heterocyclic building block.[1][2][3] Also known by the common name Grewe diamine, this compound is a pivotal intermediate in the industrial synthesis of Thiamine (Vitamin B1) and serves as a versatile precursor in medicinal chemistry.[4][5] This document delineates its chemical structure, physicochemical properties, established synthetic routes, and analytical characterization methodologies. Furthermore, it explores the compound's profound biological significance, particularly its role as a natural substrate in the thiamine salvage pathway, and its applications in drug discovery. Safety protocols and handling procedures are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important pyrimidine derivative.

Chemical Identity and Structure

5-(Aminomethyl)-2-methylpyrimidin-4-amine is an aminopyrimidine derivative characterized by a methyl group at the 2-position, an amine at the 4-position, and an aminomethyl substituent at the 5-position.[6] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for various synthetic and biological applications.

Structural Representation

The chemical structure consists of a core pyrimidine ring, a heterocyclic aromatic system containing two nitrogen atoms. The strategic placement of amino and methyl groups dictates its reactivity and biological function.

Caption: 2D structure of this compound.

Key Identifiers and Properties

A summary of the compound's identifiers is provided below for unambiguous referencing. Note that identifiers for the free base (CAS 95-02-3) and the dihydrochloride salt (CAS 874-43-1) are also included for clarity.[7][8]

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1195-07-9 | [1][2][9] |

| Molecular Formula | C₆H₁₁ClN₄ | [1][9] |

| Molecular Weight | 174.63 g/mol | [1][9] |

| Canonical SMILES | CC1=NC=C(C(=N1)N)CN.Cl | [9] |

| InChIKey | NFWNCFCJMYPOBH-UHFFFAOYSA-N | [9] |

| Free Base CAS | 95-02-3 | [6][7] |

| Dihydrochloride CAS | 874-43-1 | [8] |

Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its application in synthesis and formulation. The hydrochloride salt is typically an off-white to light yellow solid.[8][10]

| Property | Value | Source |

| Appearance | Light Yellow Powder / Off-White Solid | [10][11] |

| Melting Point | 270-272 °C (for free base) | [7] |

| Solubility | Slightly soluble in Water and Methanol (with heating); Slightly soluble in DMSO. | [7] |

| pKa | 7.70 ± 0.29 (Predicted) | [7] |

| Storage | Room temperature, sealed in dry conditions or at -20°C for long-term storage. | [1][7][8] |

Synthesis and Manufacturing Insights

The industrial production of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is well-established, driven by its role in Vitamin B1 synthesis.[5][12] Scalable processes have been developed to ensure high yield and purity, suitable for pharmaceutical applications.[13]

Synthetic Strategy: Condensation and Reduction

A prevalent and efficient synthetic strategy involves the construction of the pyrimidine ring followed by modification of the 5-position substituent. One industrially viable method begins with inexpensive starting materials like 2-cyanoacetamide or malononitrile.[13][14][15]

The core logic of this synthesis is twofold:

-

Ring Formation: A condensation reaction between an amidine (acetamidine) and a suitable three-carbon precursor containing a nitrile group. This cyclization is a classic and reliable method for pyrimidine synthesis.

-

Functional Group Transformation: The nitrile group at the 5-position of the pyrimidine ring serves as a stable handle that can be selectively reduced to the desired aminomethyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.

Caption: Simplified workflow for the synthesis of Grewe diamine.

Experimental Protocol: Two-Step Synthesis

The following protocol is a representative example of a scalable synthesis, adapted from published literature.[13][15]

Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

-

Reagent Preparation: In a suitable reactor under an inert atmosphere (N₂), prepare the Vilsmeier reagent by reacting phosphorus oxychloride with dimethylformamide (DMF) at a controlled temperature (0-5°C).

-

Enamine Formation: Slowly add 2-cyanoacetamide to the Vilsmeier reagent. The choice of 2-cyanoacetamide is driven by its low cost and high reactivity.[13] The reaction is typically stirred for several hours, allowing for the formation of the enamine intermediate.

-

Cyclization: Introduce acetamidine hydrochloride and a base (e.g., sodium ethoxide) to the reaction mixture. The acetamidine provides the N-C-N fragment required to close the pyrimidine ring.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), the mixture is neutralized. The resulting solid, 4-amino-2-methylpyrimidine-5-carbonitrile, is isolated by filtration, washed with a suitable solvent like ethanol, and dried under vacuum.

Step 2: Hydrogenation to 5-(Aminomethyl)-2-methylpyrimidin-4-amine

-

Catalyst Slurry: In a high-pressure hydrogenation vessel, suspend the 4-amino-2-methylpyrimidine-5-carbonitrile from Step 1 in a solvent such as methanol or ethanol containing a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Hydrogenation: The vessel is sealed, purged, and pressurized with hydrogen gas (H₂). The reaction is heated and agitated. The progress is monitored by the cessation of hydrogen uptake.

-

Isolation and Salt Formation: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The resulting free base is then dissolved in a suitable solvent (e.g., isopropanol), and a stoichiometric amount of hydrochloric acid is added to precipitate the desired this compound salt.

-

Purification: The hydrochloride salt is collected by filtration, washed with a cold solvent, and dried to yield the final product with high purity. This two-step process can achieve an overall yield of approximately 65-70%.[13]

Analytical Characterization

To ensure structural integrity and purity, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

-

Proton NMR (¹H NMR): Confirms the molecular structure by identifying the distinct chemical environments of the protons. Expected signals include a singlet for the C2-methyl group, a singlet for the C5-aminomethyl (CH₂) group, a singlet for the C6-proton, and broad signals for the two amine (NH₂) groups.

-

Mass Spectrometry (MS): Determines the molecular weight. For the free base, the expected exact mass is 138.0905.[7] ESI-MS would show a prominent ion at m/z 139 [M+H]⁺.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Characteristic peaks would include N-H stretching for the primary amines, C-H stretching for the methyl and methylene groups, and C=N/C=C stretching from the pyrimidine ring.

-

HPLC/LC-MS: Assesses purity and can be used to quantify the compound and any potential impurities, including genotoxic impurities, following ICH guidelines.[16]

Biological Significance and Applications

The primary biological importance of this compound lies in its role in thiamine metabolism. It is also a valuable scaffold for developing new therapeutic agents.

Role in Vitamin B1 (Thiamine) Salvage Pathway

In many organisms, thiamine can be synthesized de novo or reclaimed through salvage pathways. 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the thiamine salvage pathway.[4] It is the natural substrate for the enzyme thiaminase II (TenA), which catalyzes its hydrolysis.[4]

This enzymatic step is critical because it converts the aminomethylpyrimidine into 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis.[4] The catalytic efficiency of TenA is significantly higher for this substrate compared to thiamine itself, underscoring its role as the intended biological substrate.[4]

Caption: Role as a substrate in the Thiamine Salvage Pathway.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a well-established pharmacophore present in numerous bioactive molecules. The reactive primary amino groups of 5-(Aminomethyl)-2-methylpyrimidin-4-amine make it a versatile building block for synthesizing diverse compound libraries.[4]

-

Antiviral Agents: Derivatives have been synthesized that show good antiviral activity against viruses like the tobacco mosaic virus (TMV).[4]

-

Anti-inflammatory Agents: The pyrimidine core is a known scaffold for developing agents that target inflammatory pathways.[4]

-

Kinase Inhibitors: Substituted aminopyrimidines are core structures in many potent and selective kinase inhibitors, such as those targeting JAK2 or FLT3/CHK1, which are crucial targets in oncology and inflammatory diseases.[17][18] The aminomethyl group provides a vector for modification to enhance potency and selectivity.

-

Anticancer Research: Related pyrimidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma.[19]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[3][20][21]

Hazard Identification

| Hazard Class | GHS Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [3][6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [3][6] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [3] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | [3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[20] Do not eat, drink, or smoke in the work area.

-

Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.

First Aid and Storage

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[20]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[20]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][20]

Conclusion

This compound is a compound of significant industrial and academic interest. Its structural features underpin its essential role as a precursor to Vitamin B1 and provide a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, biological function, and handling is crucial for professionals in the chemical and pharmaceutical sciences. This guide serves as a foundational technical resource to support and enable further research and development involving this key heterocyclic intermediate.

References

-

AbacipharmTech. This compound. [Link]

-

Autech Industry Co.,Limited. This compound CAS#: 1195-07-9. [Link]

-

LookChem. 5-(Aminomethyl)-2-methylpyrimidin-4-amine. [Link]

-

PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine. [Link]

-

ResearchGate. Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF. [Link]

-

ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]

-

MySkinRecipes. This compound. [Link]

-

European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

-

ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. [Link]

-

Wikipedia. Thiamine. [Link]

-

National Institutes of Health (PMC). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [Link]

-

National Institutes of Health (PMC). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]

-

PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

- 1. 1195-07-9|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. CAS 1195-07-9 | this compound - Synblock [synblock.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiamine - Wikipedia [en.wikipedia.org]

- 6. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. This compound [myskinrecipes.com]

- 11. 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE [chemicalbook.com]

- 12. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. fishersci.com [fishersci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Characterization of Grewe Diamine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of Grewe diamine (4-Amino-2-methyl-5-pyrimidinemethanamine), a key intermediate in the synthesis of Vitamin B1 (Thiamine). While experimental spectroscopic data for Grewe diamine are cataloged in specialized databases, public access to these datasets is limited. This guide, therefore, presents a comprehensive overview based on predicted spectroscopic data and analysis of its structural features. We will explore the expected ¹H NMR and ¹³C NMR spectra, characteristic infrared (IR) absorption bands, and plausible mass spectrometry (MS) fragmentation patterns. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and synthetic chemistry, offering insights into the structural elucidation of this important molecule.

Introduction

Grewe diamine, with the systematic IUPAC name 5-(aminomethyl)-2-methylpyrimidin-4-amine and CAS number 95-02-3, is a pivotal precursor in the industrial synthesis of thiamine.[1] Its molecular structure, featuring a substituted pyrimidine ring with two primary amine functionalities and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the synthesis of novel derivatives.

This guide provides a detailed examination of the spectroscopic characteristics of Grewe diamine. While direct access to raw experimental data from proprietary databases such as those from Wiley-VCH GmbH (for NMR and IR) and the NIST Mass Spectrometry Data Center (for MS) is not publicly available, their existence is documented in resources like PubChem (CID 66762).[1] In the absence of directly accessible experimental spectra, this guide will provide a robust predictive analysis based on established spectroscopic principles and computational models. This approach offers a foundational understanding for researchers working with Grewe diamine and related heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structure of Grewe diamine (C₆H₁₀N₄, Molar Mass: 138.17 g/mol ) is the foundation for interpreting its spectroscopic data.[1] The molecule comprises a pyrimidine ring, a methyl group, a primary aromatic amine, and a primary aliphatic amine attached to a methylene bridge. Each of these functional groups will give rise to characteristic signals in NMR, IR, and MS analyses.

Figure 2: Proposed key fragmentation pathways for Grewe diamine in EI-MS.

A primary fragmentation pathway would involve the cleavage of the C-C bond between the pyrimidine ring and the methylene group, leading to the loss of an aminomethyl radical (•CH₂NH₂) and the formation of a stable pyrimidine cation at m/z 108. Another likely fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to give a fragment at m/z 123. Subsequent fragmentations could involve the loss of ammonia or other small neutral molecules.

Experimental Protocols

While the specific experimental conditions used to obtain the cataloged data for Grewe diamine are not publicly available, the following are standard, field-proven protocols for the spectroscopic analysis of a compound of this nature.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Grewe diamine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a 90° pulse, a relaxation delay of 5 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. A spectral width of 0 to 200 ppm is appropriate.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of dry Grewe diamine with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

-

FTIR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment first, then the spectrum of the sample pellet.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of Grewe diamine (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph-mass spectrometer (GC-MS) system. The GC will separate the compound from any impurities before it enters the mass spectrometer. Use a standard non-polar or moderately polar capillary column. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

Figure 3: A generalized workflow for the spectroscopic characterization of Grewe diamine.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for Grewe diamine. While access to the raw experimental data is limited, the information presented here, based on fundamental spectroscopic principles and the known molecular structure, offers a valuable framework for researchers. The predicted data and proposed fragmentation patterns serve as a reliable guide for the identification and characterization of Grewe diamine in a laboratory setting. The provided experimental protocols outline standard procedures for obtaining high-quality spectroscopic data for this and related compounds.

References

-

PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

Sources

Grewe Diamine: A Pivotal Precursor in the Thiamine Salvage Pathway - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Thiamine (Vitamin B1) is an essential cofactor for all living organisms. While de novo biosynthesis pathways are well-established, salvage pathways that recycle thiamine and its precursors from the environment are critical for many organisms and represent potential targets for antimicrobial drug development. This technical guide provides a comprehensive exploration of Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine), a key intermediate in a crucial branch of the thiamine salvage pathway. We will delve into its enzymatic conversion to the direct pyrimidine precursor of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), catalyzed by the enzyme TenA. This guide will detail the underlying biochemical mechanisms, provide validated experimental protocols for enzymatic assays and chemical synthesis, and discuss analytical methodologies for monitoring these processes.

Introduction: The Thiamine Salvage Pathway - A Tale of Molecular Recycling

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine, serving as an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism.[1][2] While many organisms can synthesize thiamine de novo, this is an energetically expensive process. Consequently, the ability to scavenge and utilize pre-existing thiamine or its constituent pyrimidine and thiazole moieties from the environment provides a significant metabolic advantage.[1][3]

A key branch of this salvage machinery in many bacteria and plants involves the recycling of thiamine degradation products.[4][5] Thiamine can degrade, particularly in basic conditions, to yield various pyrimidine remnants. One such salvage route begins with N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine, a breakdown product of the thiamine molecule. This compound is transported into the cell and sequentially processed by two key enzymes: YlmB and TenA.[1][5] YlmB, an amidohydrolase, first deformylates the precursor to yield 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as Grewe diamine.[1][5] Grewe diamine then serves as the direct substrate for TenA, a hydrolase that catalyzes its conversion to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for the de novo thiamine biosynthesis pathway.[4][5]

This guide will focus on the critical role of Grewe diamine as the penultimate precursor in this specific salvage pathway, its enzymatic transformation, and the methodologies to study and synthesize this important molecule.

The Central Role of Grewe Diamine and its Enzymatic Conversion by TenA

Grewe diamine stands as a lynchpin in the salvage of the thiamine pyrimidine moiety. Its conversion to HMP by TenA is a critical step that funnels degraded pyrimidine back into the mainstream thiamine biosynthesis pathway.

The TenA-Catalyzed Reaction: From an Amino to a Hydroxyl Group

The enzyme TenA, also known as thiaminase II or 4-amino-5-aminomethyl-2-methylpyrimidine hydrolase, catalyzes the hydrolytic deamination of Grewe diamine to produce HMP and ammonia.[4] The reaction mechanism is proposed to proceed via an addition-elimination mechanism, where a cysteine residue in the active site of TenA acts as a nucleophile.[4]

The proposed catalytic cycle involves the following key steps:

-

Nucleophilic attack by the active site cysteine on the pyrimidine ring of Grewe diamine.

-

Formation of a covalent intermediate.

-

Elimination of ammonia.

-

Hydrolysis of the covalent intermediate to release HMP and regenerate the active enzyme.

This enzymatic conversion is highly specific and efficient, ensuring the effective salvage of the pyrimidine ring for subsequent phosphorylation by ThiD and condensation with the thiazole moiety to form thiamine monophosphate.[1]

Experimental Protocols

Enzymatic Assay for TenA Activity with Grewe Diamine

This protocol describes a coupled-enzyme spectrophotometric assay to determine the kinetic parameters of TenA with Grewe diamine as a substrate. The release of ammonia is coupled to the reductive amination of α-ketoglutarate by glutamate dehydrogenase, which results in the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is monitored to determine the reaction rate.[4]

Materials:

-

Purified TenA enzyme

-

Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine)

-

Glutamate dehydrogenase (from bovine liver)

-

α-ketoglutarate

-

NADPH

-

EDTA

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of Grewe diamine in the assay buffer.

-

Prepare a fresh solution of NADPH in assay buffer and determine its concentration using an extinction coefficient of 6220 M⁻¹cm⁻¹ at 340 nm.

-

Prepare a reaction mixture containing all components except TenA in a cuvette. A typical reaction mixture (1 mL) contains:

-

5 mM α-ketoglutarate

-

250 µM NADPH

-

0.1 mM EDTA

-

5 units of glutamate dehydrogenase

-

Varying concentrations of Grewe diamine

-

Assay buffer to a final volume of 990 µL.

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of a suitable concentration of the TenA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes), ensuring that less than 10% of the substrate is consumed.

-

Determine the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Repeat the assay with varying concentrations of Grewe diamine to determine the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using appropriate software.[4][6]

Diagram of the TenA Enzymatic Assay Workflow:

Caption: Workflow for the coupled enzymatic assay of TenA.

Chemical Synthesis of Grewe Diamine

Several methods for the chemical synthesis of Grewe diamine have been reported, with many focusing on scalability for industrial production.[7][8] A common approach involves the construction of the pyrimidine ring followed by the introduction of the aminomethyl group. One scalable synthesis proceeds via the formation of 4-amino-2-methylpyrimidine-5-carbonitrile as a key intermediate, which is then reduced to Grewe diamine.[8]

Representative Synthetic Route:

-

Formation of an Enamine Intermediate: Malononitrile is reacted with an ionic salt prepared in situ from dimethylformamide (DMF) and dimethyl sulfate to yield an enamine intermediate.

-

Pyrimidine Ring Formation: The enamine intermediate is then reacted with acetamidine hydrochloride to form 4-amino-2-methylpyrimidine-5-carbonitrile.

-

Reduction of the Nitrile: The nitrile group is subsequently reduced to a primary amine via catalytic hydrogenation (e.g., using Raney nickel) to yield Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine).[8]

Diagram of a Representative Chemical Synthesis of Grewe Diamine:

Caption: A scalable synthetic route to Grewe diamine.

Quantitative Data

The kinetic parameters of TenA from Bacillus subtilis with Grewe diamine as a substrate have been determined using the enzymatic assay described above. These values provide a quantitative measure of the enzyme's efficiency in processing this key salvage pathway intermediate.

| Enzyme | Substrate | K_m (µM) | k_cat (min⁻¹) | k_cat/K_m (min⁻¹µM⁻¹) |

| TenA (B. subtilis) | Grewe Diamine | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 |

Data sourced from Jenkins et al., 2007.[4]

Analytical Methods for Thiamine Precursors

The analysis of Grewe diamine and other thiamine precursors is crucial for monitoring both enzymatic reactions and chemical syntheses. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.

HPLC Method:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic mobile phase of potassium phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.6) is effective for separating the polar pyrimidine derivatives.

-

Detection: UV detection at a wavelength around 254 nm is suitable for these aromatic compounds.

-

Sample Preparation: For enzymatic assays, reaction mixtures should be deproteinized, for example, by ultrafiltration, before injection to protect the column.

It is important to note that thiamine and its derivatives can be prone to adsorptive losses on glass surfaces, so the use of polypropylene or other polymeric materials for sample handling and storage is recommended to ensure accurate quantification.

Conclusion and Future Perspectives

Grewe diamine is a fundamentally important intermediate in the thiamine salvage pathway, providing a direct link between the degradation products of this essential vitamin and its de novo biosynthesis. The enzymatic machinery, particularly the TenA enzyme, that processes Grewe diamine is a testament to the metabolic efficiency of microorganisms and plants. Understanding the intricacies of this pathway, from the kinetics of the enzymes involved to the synthesis of the key intermediates, is paramount for researchers in microbiology, biochemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for further investigation into this pathway, which may ultimately lead to the development of novel antimicrobial agents that target these essential salvage mechanisms.

References

- Jenkins, A. H., Schyns, G., Potot, S., Sun, G., & Begley, T. P. (2007). A new thiamin salvage pathway.

- Jenkins, A. H., Chatterjee, A., Begley, T. P., & Ealick, S. E. (2007). Mutagenesis studies on TenA: a thiamin salvage enzyme from Bacillus subtilis. Biochemistry, 46(31), 9063-9070.

- Zallot, R., Broch, R., Soukri, A., & de Crécy-Lagard, V. (2014). Salvage of the thiamin pyrimidine moiety by plant TenA proteins lacking an active-site cysteine. The Biochemical journal, 464(1), 109–117.

- Goyer, A. (2010). Thiamin (vitamin B1) biosynthesis in plants: a fascinating pathway and beyond. Plant Signaling & Behavior, 5(3), 274-276.

- Giannoulia, K., Martins, F., & de Crécy-Lagard, V. (2019). Multilayered horizontal operon transfers from bacteria reconstruct a thiamine salvage pathway in yeasts. Proceedings of the National Academy of Sciences, 116(44), 22359-22368.

- Zhao, L., Ma, X. D., & Chen, F. E. (2012). Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1. Organic process research & development, 16(1), 57-60.

- European Patent Office. (2013).

- Newell, J. L., & Love, S. H. (1975). Production of a precursor to the pyrimidine moiety of thiamine. Applied microbiology, 30(4), 659–662.